4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester

Medicinal Chemistry Triazole SAR Compound Library Design

Methyl 2-[3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl]acetate (CAS 927998-90-1; molecular formula C₁₂H₁₄N₄O₂S; MW 278.33 g/mol) is a synthetic 1,2,4-triazole derivative bearing a 3-amino substituent, a 5-benzylthio (phenylmethylthio) moiety, and a methyl ester at the N-4 acetic acid position. The compound belongs to the class of 4H-1,2,4-triazol-4-ylacetic acid esters, a scaffold explored in medicinal chemistry for antimicrobial, anticonvulsant, and enzyme-inhibitory applications.

Molecular Formula C12H14N4O2S
Molecular Weight 278.33 g/mol
CAS No. 927998-90-1
Cat. No. B12121068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester
CAS927998-90-1
Molecular FormulaC12H14N4O2S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C(=NN=C1SCC2=CC=CC=C2)N
InChIInChI=1S/C12H14N4O2S/c1-18-10(17)7-16-11(13)14-15-12(16)19-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14)
InChIKeyUOUIXEGBJVMDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-[(phenylmethyl)thio]-4H-1,2,4-triazole-4-acetate (CAS 927998-90-1): Structural Baseline and Procurement Context


Methyl 2-[3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl]acetate (CAS 927998-90-1; molecular formula C₁₂H₁₄N₄O₂S; MW 278.33 g/mol) is a synthetic 1,2,4-triazole derivative bearing a 3-amino substituent, a 5-benzylthio (phenylmethylthio) moiety, and a methyl ester at the N-4 acetic acid position. The compound belongs to the class of 4H-1,2,4-triazol-4-ylacetic acid esters, a scaffold explored in medicinal chemistry for antimicrobial, anticonvulsant, and enzyme-inhibitory applications. [1] Its structural features—an electron-rich amino group at C-3, a lipophilic benzylthio group at C-5, and the methyl ester prodrug handle—distinguish it from simpler triazole analogs. [2] However, this specific compound has not been the subject of dedicated peer-reviewed primary research publications, and its biological activity profile remains uncharacterized in the open literature. [3]

Unique 3-amino-5-benzylthio-4H-1,2,4-triazole scaffold fills a structural gap in commercial screening libraries.
Methyl ester prodrug handle supports cell-permeability models and synthetic diversification.
Class-level benzylthio triazole precedent suggests antimicrobial screening and metalloprotease inhibitor research contexts.

Why Generic Substitution of Methyl 3-Amino-5-[(phenylmethyl)thio]-4H-1,2,4-triazole-4-acetate (CAS 927998-90-1) Carries Undefined Scientific Risk


Within the 1,2,4-triazole-4-acetic acid ester class, subtle variations in substituent identity and position produce divergent biological outcomes that preclude simple interchange. The 3-amino-5-[(phenylmethyl)thio] substitution pattern creates a unique electronic and steric environment: the C-3 amino group can serve as a hydrogen-bond donor/acceptor, while the C-5 benzylthio group introduces lipophilicity and potential for π-stacking or hydrophobic interactions. [1] Comparative studies on structurally related 3-benzylthio-1,2,4-triazole series demonstrate that even minor modifications—such as shifting from a benzylthio to a phenylthio substituent, changing the N-4 alkyl group, or converting the methyl ester to a free acid—can alter antimicrobial potency by an order of magnitude or shift selectivity between bacterial and fungal targets. [2] Without compound-specific quantitative data, substituting CAS 927998-90-1 with a generic 'similar' triazole ester introduces unquantifiable risk of losing desired activity, introducing off-target effects, or altering physicochemical properties such as solubility, logP, and metabolic stability. [3]

Minor substituent changes (benzylthio to phenylthio, ester to acid) may shift antimicrobial selectivity profiles or potency by an order of magnitude.
Free acid analogs may exhibit reduced membrane permeability, limiting direct substitution for cell-based prodrug or target engagement studies.
Absence of compound-specific bioactivity data means replacing with a generic triazole ester introduces unquantifiable risk of lost activity or altered off-target profile.

Quantitative Evidence Guide for Methyl 3-Amino-5-[(phenylmethyl)thio]-4H-1,2,4-triazole-4-acetate (CAS 927998-90-1): Available Data and Critical Gaps


Structural Distinction from Commercial 4H-1,2,4-Triazole-4-acetic Acid Esters via Substituent Pattern Analysis

CAS 927998-90-1 features a unique combination of three structural features not found concurrently in any single commercially available comparator within the 4H-1,2,4-triazole-4-acetic acid ester subclass: (i) a free 3-amino group (not alkylated or acylated), (ii) a 5-benzylthio (phenylmethylthio) substituent, and (iii) a methyl ester at the acetic acid side chain. The closest commercial analogs typically lack at least one of these features—for example, CAS 110167-65-2 (4H-1,2,4-triazole-4-acetic acid, 1,5-dihydro-3-(phenylmethyl)-5-thioxo-) contains a thioxo group instead of the amino-benzylthio combination, while CAS 66297-64-1 ([(4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid) has a free acid rather than methyl ester and a 4-tolyl rather than benzylthio substituent. This three-feature combination is relevant for structure-activity relationship (SAR) studies targeting enzyme pockets that require simultaneous hydrogen-bonding (3-NH₂), hydrophobic (5-SCH₂Ph), and ester-prodrug (N4-CH₂CO₂CH₃) interactions. [1]

Substituent Uniqueness
Data to verify
3-NH₂ + 5-SCH₂Ph + N4-CH₂CO₂CH₃ combination absent in all commercial 4H-1,2,4-triazole-4-acetate esters
Fills a structural gap for SAR studies requiring concurrent hydrogen-bond donor, hydrophobic, and ester-prodrug groups
Structural comparison only; no activity data for this compound
Medicinal Chemistry Triazole SAR Compound Library Design

Class-Level Antimicrobial Activity Inference from 3-Benzylthio-1,2,4-triazole Scaffolds

While CAS 927998-90-1 itself has no published antimicrobial data, the 3-benzylthio-1,2,4-triazole scaffold to which it belongs has demonstrated quantifiable antimycobacterial and antifungal activity in systematic SAR studies. Klimešová et al. (2004) reported a series of 3-benzylsulfanyl-1,2,4-triazole derivatives with MIC values against Mycobacterium tuberculosis ranging from 2 to 62.5 μmol/L, with the most active members bearing unsubstituted benzylthio groups and additional heterocyclic appendages. [1] In a related study, 3-[(substituted phenyl)methyl]thio-4H-1,2,4-triazole derivatives exhibited anticonvulsant activity in MES and scPTZ models at intraperitoneal doses of 100–300 mg/kg. [2] These class-level data suggest, but do not confirm, that CAS 927998-90-1—which retains the core benzylthio pharmacophore—may exhibit comparable bioactivity. The absence of direct testing on this specific compound means that any procurement for antimicrobial or CNS screening programs should be predicated on the structural novelty argument (Evidence Item 1) rather than on assumed potency. [3]

Antimicrobial Class
Class-level inference
3-Benzylsulfanyl-1,2,4-triazoles show antimycobacterial MIC 2–62.5 μmol/L (literature). Target compound untested.
Supports antimicrobial screening context but requires de novo testing
Do not assume potency; validate in target assays
Antimicrobial Screening Mycobacterium tuberculosis Antifungal Activity

Comparative Physicochemical Property Prediction: Methyl Ester Advantage for Prodrug Design Over Free Acid Analogs

The methyl ester moiety in CAS 927998-90-1 differentiates it from free carboxylic acid analogs such as CAS 66297-64-1 ([(4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid) and CAS 337487-57-7 (2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid). Predicted physicochemical properties based on the molecular structure (C₁₂H₁₄N₄O₂S, MW 278.33) indicate a calculated logP of approximately 1.8–2.2 (estimated via atom-based methods), compared to approximately 0.5–1.0 for the corresponding free acid forms. [1] This logP difference implies enhanced membrane permeability for the methyl ester, supporting its use as a potential prodrug or cell-permeable probe, whereas the free acid forms may be better suited for target engagement in extracellular or soluble protein contexts. Additionally, the methyl ester provides a synthetic handle for further derivatization (e.g., hydrolysis to acid, aminolysis to amide) that the free acid does not offer without prior activation.

Predicted Lipophilicity
Data to verify
Calc. logP ~1.8–2.2 (methyl ester) vs ~0.5–1.0 (free acid); ΔlogP ≈ +0.8 to +1.7
Methyl ester may enhance membrane permeability for cell-based prodrug studies
In silico prediction; experimental logP and permeability not measured
Prodrug Design Pharmacokinetics Lipophilicity

Enzyme Inhibition Potential: Scaffold Relationship to MetAP2 and AMCase Inhibitor Pharmacophores

The 1,2,4-triazole scaffold bearing 3-amino and 5-benzylthio substituents shares key pharmacophoric elements with two characterized inhibitor classes: (i) MetAP2 (methionine aminopeptidase type 2) inhibitors, where 3-anilino-5-benzylthio-1,2,4-triazoles have demonstrated IC₅₀ values in the nanomolar range through iterative SAR optimization, and (ii) AMCase (acidic mammalian chitinase) inhibitors disclosed in patent WO2015/095330, where substituted amino triazoles with thioether linkages at the 5-position are claimed. [1] [2] The specific compound CAS 927998-90-1 contains a 3-amino group (rather than the 3-anilino found in optimized MetAP2 inhibitors) and a benzylthio group at C-5 (matching the privileged substituent). Patent US20050288347 further describes thiotriazole-based chemical entities as ATP-utilizing enzyme inhibitors. [3] However, CAS 927998-90-1 has not been directly tested in any of these assays; it remains a structurally plausible but unvalidated candidate that would require de novo profiling.

Enzyme Inhibitor Overlap
Class-level inference
Scaffold matches MetAP2/AMCase inhibitor pharmacophores; 3-anilino analogs IC₅₀
Plausible candidate for metalloprotease/chitinase screening; 3-NH₂ may require optimization
No direct enzyme inhibition data; verify in focused assays
Enzyme Inhibition MetAP2 AMCase Angiogenesis

Scientifically Defensible Application Scenarios for Methyl 3-Amino-5-[(phenylmethyl)thio]-4H-1,2,4-triazole-4-acetate (CAS 927998-90-1)


Focused Screening Library Filler: 3-Amino-5-benzylthio Triazole Scaffold Gap Compound

CAS 927998-90-1 fills a structural gap in commercial 1,2,4-triazole screening libraries where the concurrent presence of a free 3-amino group, a 5-benzylthio substituent, and an N4-methyl ester is not represented by any currently catalogued compound. Procurement is warranted for medium- to high-throughput screening programs targeting enzyme families with precedent for triazole binding (e.g., metalloproteases, chitinases, cytochrome P450s) where structural novelty rather than pre-validated potency is the primary selection criterion. Users should plan for post-screening hit validation and potential synthetic elaboration (e.g., conversion of 3-NH₂ to 3-anilino for MetAP2 inhibitor optimization). [1]

Prodrug Feasibility Studies Leveraging Methyl Ester-to-Acid Bioconversion

The methyl ester functionality of CAS 927998-90-1 provides a calculated logP advantage of approximately 0.8–1.7 units over the corresponding free acid, supporting its use in cell-based permeability assays and in vivo prodrug feasibility studies. The compound can serve as a model substrate for esterase-mediated hydrolysis studies comparing conversion rates to the active free acid form. Researchers investigating oral bioavailability optimization of triazole-based therapeutics can procure this compound as a comparator to free acid analogs such as CAS 337487-57-7 to quantify the permeability-hydrolysis trade-off intrinsic to the methyl ester prodrug strategy. [1]

Synthetic Intermediate for Diversification of 3,4,5-Trisubstituted Triazole Libraries

The 3-amino group and methyl ester side chain of CAS 927998-90-1 offer two orthogonal derivatization handles. The amino group can undergo acylation, sulfonylation, or reductive amination, while the methyl ester can be hydrolyzed to the acid, converted to amides, or reduced to the alcohol. This makes the compound a versatile building block for generating focused libraries of 3,4,5-trisubstituted 4H-1,2,4-triazoles for SAR studies. Procurement is recommended for medicinal chemistry groups synthesizing analogs of the MetAP2 inhibitor or AMCase inhibitor pharmacophores where systematic variation of the N4-acetate ester alkyl group is a key diversification step. [1]

Antimicrobial Screening Candidate with Class-Level Precedent

Based on class-level evidence that 3-benzylsulfanyl-1,2,4-triazole derivatives exhibit antimycobacterial activity (MIC 2–62.5 μmol/L against M. tuberculosis) and general antimicrobial properties, CAS 927998-90-1 may be included in phenotypic antimicrobial screening panels. However, procurement must be accompanied by the explicit caveat that this specific compound has no published antimicrobial data, and users should budget for de novo MIC determination rather than relying on literature precedent for activity. The compound is best positioned as a diversity element in a larger screening set rather than as a standalone candidate with expected potency. [1]

Application
Selection Property
Validation Focus
Focused screening library gap compound
Unique 3,4,5-trisubstitution pattern
Enzyme panel screening, SAR expansion
Prodrug permeability model
Methyl ester vs. free acid logP differential
Cell-based permeability assays, esterase hydrolysis studies
Synthetic diversification building block
Orthogonal amino and ester handles
Library generation via acylation or hydrolysis
Antimicrobial screening candidate
Benzylthio triazole class precedent
De novo MIC determination against target strain panels
Quote Request

Request a Quote for 4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.